4-Methoxypyridine-3-sulfinicacid
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Overview
Description
4-Methoxypyridine-3-sulfinic acid is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both methoxy and sulfinic acid groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methoxypyridine using suitable oxidizing agents. For instance, the oxidation of 4-methoxypyridine with hydrogen peroxide in the presence of a catalyst can yield 4-methoxypyridine-3-sulfinic acid .
Industrial Production Methods
Industrial production of 4-methoxypyridine-3-sulfinic acid typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 4-Methoxypyridine-3-sulfonic acid.
Reduction: 4-Methoxypyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure but with the methoxy group at the 2-position.
3-Methoxypyridine: Similar structure but with the methoxy group at the 3-position.
4-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Uniqueness
4-Methoxypyridine-3-sulfinic acid is unique due to the presence of both methoxy and sulfinic acid groups. This combination allows it to participate in a broader range of chemical reactions compared to its analogs. Its unique reactivity makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
4-methoxypyridine-3-sulfinic acid |
InChI |
InChI=1S/C6H7NO3S/c1-10-5-2-3-7-4-6(5)11(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
PVRPPTYQVYHJRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)S(=O)O |
Origin of Product |
United States |
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